molecular formula C9H9N3O B576704 2-(5-amino-1H-pyrazol-3-yl)phenol CAS No. 10523-64-5

2-(5-amino-1H-pyrazol-3-yl)phenol

Cat. No.: B576704
CAS No.: 10523-64-5
M. Wt: 175.191
InChI Key: HLMXSPIEINFSGP-VOTSOKGWSA-N
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Description

2-(5-amino-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-pyrazol-3-yl)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . This reaction proceeds under mild conditions and yields the desired pyrazole derivative in good quantities. The reaction can be represented as follows:

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one+hydrazine hydrateThis compound\text{(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one} + \text{hydrazine hydrate} \rightarrow \text{this compound} (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenol-1H-pyrazoles
  • 4-halogeno-3-phenol-1H-pyrazoles
  • 2-(1-phenol-1H-pyrazol-5-yl)phenols

Uniqueness

2-(5-amino-1H-pyrazol-3-yl)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-amino-1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGFRHKUNZLFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695218
Record name 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-64-5
Record name 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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